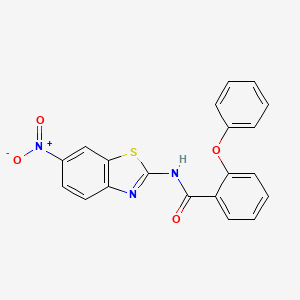

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

Description

Properties

IUPAC Name |

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O4S/c24-19(15-8-4-5-9-17(15)27-14-6-2-1-3-7-14)22-20-21-16-11-10-13(23(25)26)12-18(16)28-20/h1-12H,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJCCXZBSZECMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a nitro-substituted carboxylic acid or its derivatives under acidic conditions.

Nitration: The benzothiazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

Coupling with Phenoxybenzamide: The nitrated benzothiazole is then coupled with phenoxybenzamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and coupling reactions to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, where the nitro group can be replaced by other nucleophiles.

Oxidation: The phenoxybenzamide moiety can be oxidized under strong oxidative conditions to form corresponding quinones.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products

Reduction: N-(6-amino-1,3-benzothiazol-2-yl)-2-phenoxybenzamide.

Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Oxidation: Quinone derivatives of the phenoxybenzamide moiety.

Scientific Research Applications

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent due to its ability to inhibit certain enzymes and microbial growth.

Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Industrial Chemistry: It serves as an intermediate in the synthesis of dyes and pigments, contributing to the development of colorants with specific properties.

Mechanism of Action

The mechanism of action of N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes such as matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation.

Microbial Inhibition: It disrupts microbial cell walls and inhibits the growth of bacteria and fungi by interfering with their metabolic pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound is compared below with structurally related benzothiazole and benzamide derivatives to highlight substituent-driven variations in activity, physicochemical properties, and target specificity.

Antimicrobial Activity Comparisons

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

Key Observations :

- BTC-r demonstrates potent antibacterial activity (MIC: 3.125–6.25 µg/mL), attributed to its nitro group and pyridine-linked acetamide, which likely enhance DNA gyrase inhibition . The target compound’s phenoxybenzamide group may offer similar or improved hydrophobic interactions but requires empirical validation.

- Methoxy-substituted analogs (e.g., 4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide) lack reported antimicrobial data, suggesting substituent specificity in bioactivity .

Anticancer and Enzyme-Targeting Profiles

Table 2: Anticancer and Enzyme Inhibition Data

Key Observations :

- Compound 6d exhibits anticancer activity via VEGFR-2 kinase inhibition, driven by its nitro group and thiadiazole-thioacetamide chain . The target compound’s phenoxybenzamide may lack analogous kinase affinity but could target other pathways.

- The phenoxybenzamide moiety in N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide is associated with plant growth modulation, highlighting substituent-dependent functional versatility .

Structural and Physicochemical Comparisons

Table 3: Crystallographic and Solubility Data

Key Observations :

- The target compound’s nitro and phenoxy groups may further modify crystal packing and solubility, impacting drug-likeness.

Biological Activity

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiazole ring substituted with a nitro group at the 6-position and a phenoxybenzamide moiety. This unique structure contributes to its reactivity and interaction with biological targets.

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | CHNOS |

| Molecular Weight | 304.33 g/mol |

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific enzymes or receptors, potentially modulating pathways related to cell growth and apoptosis. The compound's nitro group may undergo bioreduction, forming reactive intermediates that affect cellular components, leading to cytotoxic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the benzothiazole moiety is linked to anti-tubercular activity, suggesting that this compound may inhibit the survival and replication of pathogens such as Mycobacterium tuberculosis.

Anticancer Potential

This compound has been investigated for its anticancer properties. Studies show that it can inhibit the growth of various cancer cell lines by inducing apoptosis and affecting cell cycle regulation. The exact targets within cancer cells are still under investigation but may involve interactions with signaling pathways critical for tumor growth .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Its ability to inhibit certain enzymes involved in inflammatory pathways suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and related compounds:

- Antimicrobial Efficacy : A study demonstrated that derivatives of benzothiazole exhibited significant antibacterial activity against various strains, indicating that modifications like the nitro substitution could enhance efficacy.

- Anticancer Activity : In vitro studies showed that the compound inhibited proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity compared to standard chemotherapeutics .

- Mechanistic Insights : Research has suggested that the compound may disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its molecular weight and lipophilicity. Ongoing studies aim to clarify its metabolic pathways and elimination routes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.